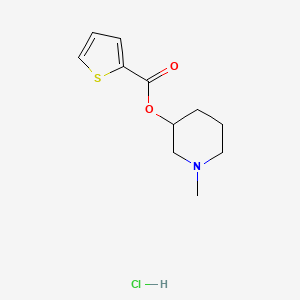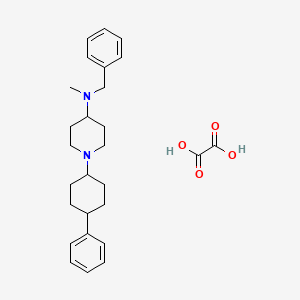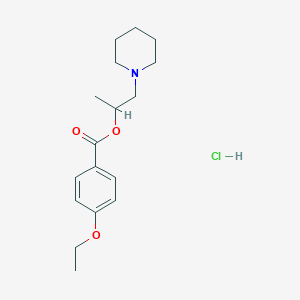![molecular formula C16H24N2O3S B3973548 N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
Vue d'ensemble
Description
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide, also known as AZD-3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs play a crucial role in the transportation of lactate, pyruvate, and other monocarboxylates across the plasma membrane. AZD-3965 has been found to have potential therapeutic applications in cancer treatment, as it inhibits the uptake of lactate by cancer cells, leading to reduced tumor growth.
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide and its effects on cancer cells.
5. Alternative applications: this compound may have potential applications in other diseases, such as diabetes and neurodegenerative disorders. Further research is needed to explore these potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide in lab experiments is its specificity for monocarboxylate transporters. This allows for targeted inhibition of lactate uptake in cancer cells, leading to reduced tumor growth. One limitation of using this compound in lab experiments is its potential toxicity at higher doses. Additionally, this compound may not be effective in all types of cancer, and further research is needed to determine its full potential.
Orientations Futures
Several future directions for research on N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide include:
1. Combination therapy: this compound may be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
2. Biomarker identification: Identifying biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
4.
Applications De Recherche Scientifique
N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that this compound inhibits the uptake of lactate by cancer cells, leading to reduced tumor growth. This compound has been found to be effective in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-14(16(19)17-12-8-3-4-9-13-17)18(22(2,20)21)15-10-6-5-7-11-15/h5-7,10-11,14H,3-4,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVHCPPLRDLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(allyloxy)-3-ethoxy-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)benzamide](/img/structure/B3973467.png)
![N-(2-methylcyclohexyl)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3973468.png)


![4-(5-{[1-(3,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B3973493.png)

![1-(2-fluorophenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973507.png)
![1-[1-(4-methylcyclohexyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973515.png)



![1-ethyl-4-[1-(2-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973531.png)
![((2S)-1-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B3973535.png)
![ethyl 1-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B3973542.png)